molecular formula C30H14Cl2N2O9 B5082387 5-(5-{[2-(3-CARBOXY-4-CHLOROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-2-CHLOROBENZOIC ACID

5-(5-{[2-(3-CARBOXY-4-CHLOROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-2-CHLOROBENZOIC ACID

Cat. No.: B5082387
M. Wt: 617.3 g/mol
InChI Key: SVRDBRNVUHTNTC-UHFFFAOYSA-N
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Description

5-(5-{[2-(3-CARBOXY-4-CHLOROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-2-CHLOROBENZOIC ACID is a complex organic compound characterized by its multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-{[2-(3-CARBOXY-4-CHLOROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-2-CHLOROBENZOIC ACID typically involves multi-step organic synthesis. The process often starts with the preparation of the core isoindole structure, followed by the introduction of the chlorophenyl and carboxy groups through various coupling reactions. Common reagents used in these steps include palladium catalysts for cross-coupling reactions and strong acids or bases for functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(5-{[2-(3-CARBOXY-4-CHLOROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-2-CHLOROBENZOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the specific transformation desired, but often involve the use of organic solvents and controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the electrophile or nucleophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins or nucleic acids.

    Medicine: The compound’s potential bioactivity could be explored for the development of new drugs or therapeutic agents.

    Industry: It may find applications in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-(5-{[2-(3-CARBOXY-4-CHLOROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-2-CHLOROBENZOIC ACID exerts its effects depends on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    Phthalic Anhydride Derivatives: Compounds with similar isoindole structures and functional groups.

    Chlorobenzoic Acids: Compounds with similar chlorophenyl and carboxy groups.

Uniqueness

What sets 5-(5-{[2-(3-CARBOXY-4-CHLOROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-2-CHLOROBENZOIC ACID apart is its combination of multiple functional groups and aromatic rings, which confer unique chemical reactivity and potential bioactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-[5-[2-(3-carboxy-4-chlorophenyl)-1,3-dioxoisoindol-5-yl]oxy-1,3-dioxoisoindol-2-yl]-2-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H14Cl2N2O9/c31-23-7-1-13(9-21(23)29(39)40)33-25(35)17-5-3-15(11-19(17)27(33)37)43-16-4-6-18-20(12-16)28(38)34(26(18)36)14-2-8-24(32)22(10-14)30(41)42/h1-12H,(H,39,40)(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRDBRNVUHTNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC(=C(C=C6)Cl)C(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H14Cl2N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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